molecular formula C16H21NO2S B11060819 4-(1-Adamantyl)-2-methylsulfonylpyridine

4-(1-Adamantyl)-2-methylsulfonylpyridine

Cat. No.: B11060819
M. Wt: 291.4 g/mol
InChI Key: NFKFSGKTKGWPSI-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE is a compound that features a unique adamantyl group attached to a pyridine ring, with a methylsulfonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE typically involves the introduction of the adamantyl group to the pyridine ring, followed by the addition of the methylsulfonyl group. One common method involves the reaction of 4-bromopyridine with 1-adamantylmagnesium bromide to form 4-(1-adamantyl)pyridine. This intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE can undergo various types of chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE involves its interaction with specific molecular targets. The adamantyl group provides a rigid, bulky structure that can enhance binding affinity to certain receptors or enzymes. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This compound can modulate various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE is unique due to the combination of the adamantyl and methylsulfonyl groups, which confer distinct chemical and biological properties. The adamantyl group provides steric bulk and rigidity, while the methylsulfonyl group enhances reactivity and potential for covalent modification of target molecules.

Properties

Molecular Formula

C16H21NO2S

Molecular Weight

291.4 g/mol

IUPAC Name

4-(1-adamantyl)-2-methylsulfonylpyridine

InChI

InChI=1S/C16H21NO2S/c1-20(18,19)15-7-14(2-3-17-15)16-8-11-4-12(9-16)6-13(5-11)10-16/h2-3,7,11-13H,4-6,8-10H2,1H3

InChI Key

NFKFSGKTKGWPSI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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